

physical and chemical properties of 2-Amino-3,5-dimethyl-4-nitrophenol

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Compound of Interest

Compound Name: 2-Amino-3,5-dimethyl-4-nitrophenol

Cat. No.: B2444689

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An In-depth Technical Guide to 2-Amino-4-nitrophenol

Disclaimer: This technical guide focuses on the physical and chemical properties of 2-Amino-4-nitrophenol (CAS No. 99-57-0). The originally requested compound, **2-Amino-3,5-dimethyl-4-nitrophenol** (CAS No. 1797986-04-9), is a distinct chemical entity for which detailed public data on its properties, experimental protocols, and biological activities are scarce. Therefore, this guide provides comprehensive information on the closely related and well-documented isomer, 2-Amino-4-nitrophenol, to serve as a representative technical resource for researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-nitrophenol is an aromatic organic compound that belongs to the family of substituted phenols. It is characterized by the presence of an amino group (-NH₂), a nitro group (-NO₂), and a hydroxyl group (-OH) attached to a benzene ring. This compound serves as a significant intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. [1] Its versatile chemical nature, owing to its multiple functional groups, makes it a subject of interest in various fields of chemical and biological research. This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a summary of its known biological activities.

Physical and Chemical Properties

2-Amino-4-nitrophenol is typically a yellow-brown to orange crystalline solid.[\[2\]](#)[\[3\]](#) It is sparingly soluble in water but shows good solubility in several organic solvents.[\[2\]](#)[\[4\]](#)

Quantitative Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[1]
Molecular Weight	154.12 g/mol	[1] [5]
Melting Point	140-145 °C (anhydrous)	[2]
80-90 °C (hydrated)	[2]	
Boiling Point	322.46 °C (estimated)	[4]
Flash Point	100 °C	[5]
Water Solubility	925 mg/L at 23 °C	[6]
logP (Octanol/Water Partition Coefficient)	1.26	[4] [5]
pKa ₁ (Amine)	3.1 at 25 °C	[5]
pKa ₂ (Phenol)	7.6 at 25 °C	[5]
Vapor Pressure	0.0000352 mmHg	[5]

Spectral Data

Spectral Data Type	Key Features	Reference
^1H NMR	Spectra available in Sadtler Research Laboratories Spectral Collection.	[5]
^{13}C NMR	Spectra available from various suppliers.	[7]
Infrared (IR)	Spectra available in Sadtler Research Laboratories IR Grating Collection.	[5]
UV-Vis	Absorption Maxima: 224 nm, 262 nm, 308 nm (in acidic mobile phase).	[8]
Mass Spectrometry (MS)	GC-MS and LC-MS data available in various databases.	[5][7]

Experimental Protocols

Synthesis of 2-Amino-4-nitrophenol

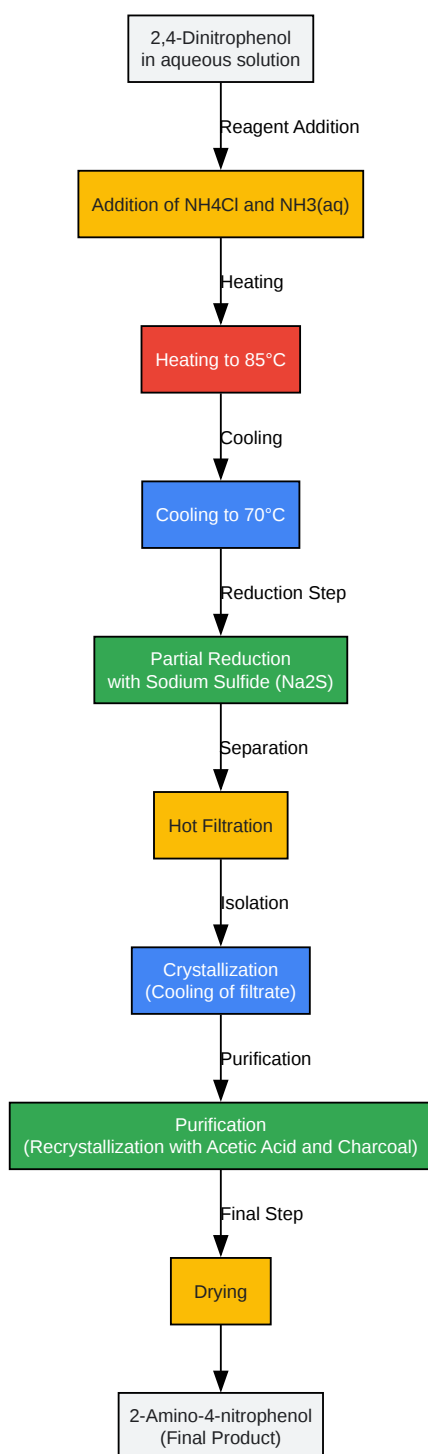
A common method for the synthesis of 2-Amino-4-nitrophenol is the partial reduction of 2,4-dinitrophenol.[6][9]

Protocol: Partial Reduction of 2,4-Dinitrophenol

- **Reaction Setup:** In a 5-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, suspend 300 g (1.63 moles) of technical grade 2,4-dinitrophenol in 2.5 L of water.[9]
- **Addition of Reagents:** While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia (approx. 28%). Heat the mixture to 85°C.[9]
- **Reduction:** Turn off the heat and allow the mixture to cool to 70°C. Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals. The temperature

of the reaction mixture will rise to 80-85°C; maintain this temperature range by adjusting the addition rate of sodium sulfide.[9]

- **Reaction Completion and Filtration:** After all the sodium sulfide has been added, heat the mixture at 85°C for an additional 15 minutes. Filter the hot mixture through a preheated Büchner funnel.[9]
- **Crystallization:** Transfer the hot filtrate to a 5-liter round-bottomed flask and cool it overnight with a stream of cold water. Collect the precipitated crystals by filtration.[9]
- **Purification:** Dissolve the crude product in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 ml). The color of the solution will change from dark red to olive brown. Add 10 g of activated charcoal (Norit), heat the solution, and filter it while hot. [9]
- **Final Product:** Cool the filtrate to 20°C to allow the purified 2-amino-4-nitrophenol to crystallize. Collect the brown crystals and dry them in an oven at 65°C or in a vacuum desiccator. The anhydrous product should have a melting point of 140-142°C.[9]



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Synthesis workflow for 2-Amino-4-nitrophenol.

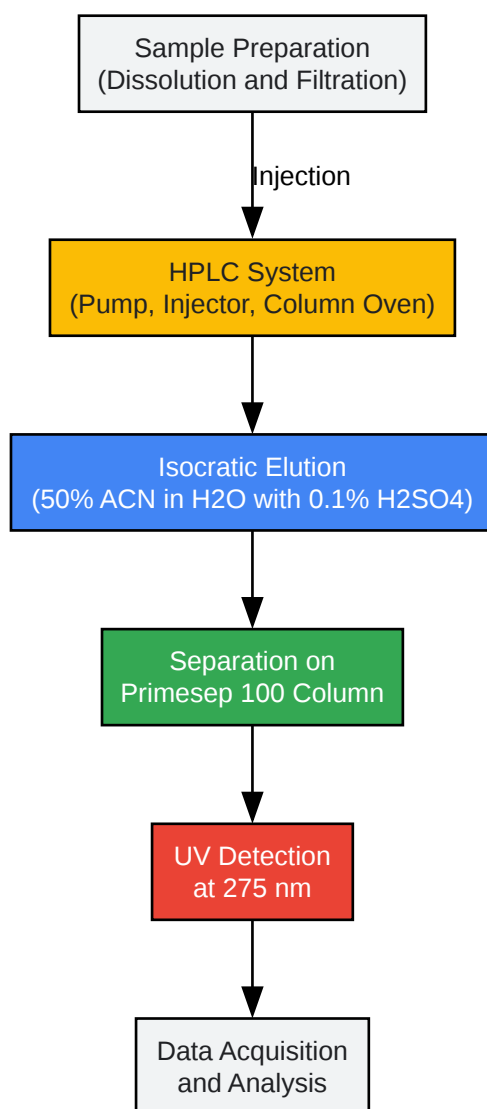
Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for the analysis of 2-Amino-4-nitrophenol.

Protocol: HPLC Analysis of 2-Amino-4-nitrophenol

This is a general protocol and may require optimization based on the specific instrumentation and sample matrix.

- Chromatographic System: A standard HPLC system equipped with a UV detector.
- Column: Primesep 100, 4.6 x 150 mm, 5 μ m particle size.[\[10\]](#)
- Mobile Phase: An isocratic mobile phase consisting of 50% acetonitrile in water with 0.1% sulfuric acid.[\[10\]](#)
- Flow Rate: 1.0 ml/min.[\[10\]](#)
- Detection: UV detection at 275 nm.[\[10\]](#)
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to an appropriate concentration. Filter the sample through a 0.45 μ m filter before injection.
- Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. The retention time and peak area can be used for qualitative and quantitative analysis, respectively, by comparing with a standard of known concentration.



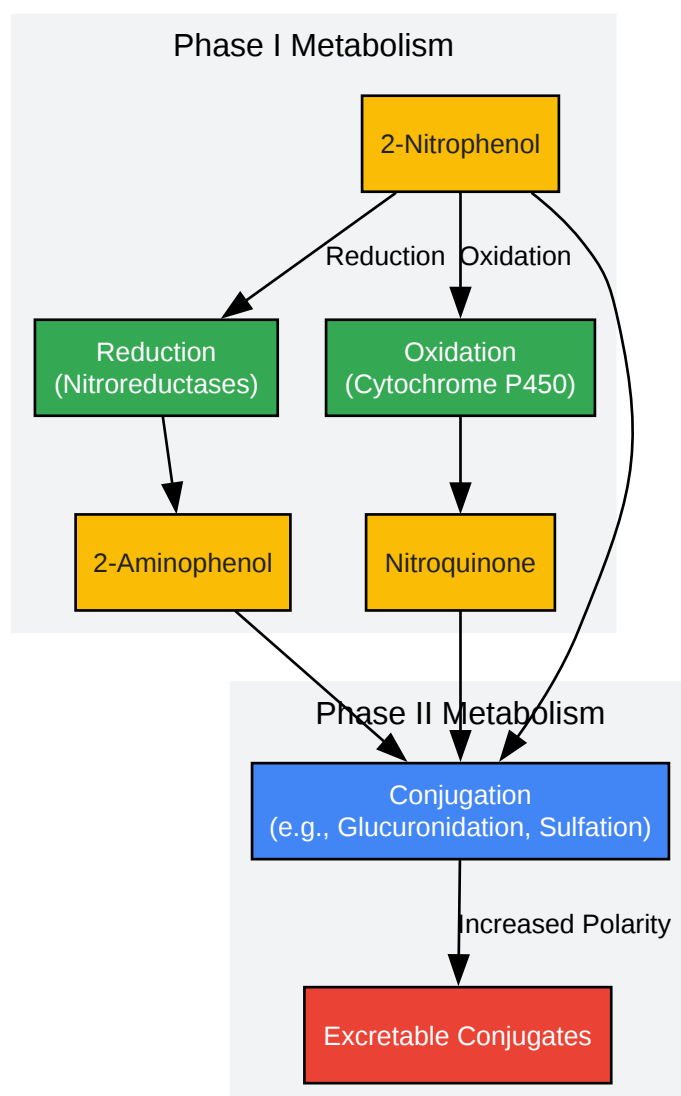
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General workflow for HPLC analysis.

Biological Activities and Signaling Pathways

2-Amino-4-nitrophenol is known to be a metabolite of 2,4-dinitrophenol.[2] It has been studied for its potential biological effects, including its fungicidal and mutagenic properties.[2][11]

The metabolism of nitrophenols, including 2-nitrophenol (a closely related compound), generally involves Phase I and Phase II reactions. Phase I reactions can include reduction of the nitro group to an amino group, and oxidation. Phase II reactions involve conjugation with molecules such as glucuronic acid or sulfate to increase water solubility and facilitate excretion. [12]



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Proposed metabolic pathway for 2-nitrophenol.

Conclusion

2-Amino-4-nitrophenol is a valuable chemical intermediate with a well-characterized profile of physical, chemical, and biological properties. The availability of detailed protocols for its synthesis and analysis facilitates its use in research and industrial applications. Understanding its metabolic fate is crucial for assessing its toxicological profile and for the development of new molecules with potential biological activity. This guide provides a foundational resource for professionals working with this and related compounds.

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